REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[CH:9][CH:10]=[C:6]2[N:5]=[C:4]([CH:11]2[CH2:16][CH2:15][S:14][CH2:13][CH2:12]2)[CH:3]=1.[NH3:17]>CO>[S:14]1[CH2:15][CH2:16][CH:11]([C:4]2[CH:3]=[C:2]([NH2:17])[N:7]3[N:8]=[CH:9][CH:10]=[C:6]3[N:5]=2)[CH2:12][CH2:13]1
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Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=2N1N=CC2)C2CCSCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was dried in high vacuum
|
Type
|
CUSTOM
|
Details
|
used for the next step without further purification
|
Type
|
CUSTOM
|
Details
|
LC/MS RT=0.92 Min (5 min method)
|
Duration
|
5 min
|
Name
|
|
Type
|
|
Smiles
|
S1CCC(CC1)C1=NC=2N(C(=C1)N)N=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |